4-Dibenzo[b,f][1,4]thiazepin-11-ylpiperazine-1-carboxaldehyde

Impurity profiling NMR spectroscopy Structural elucidation

4-Dibenzo[b,f][1,4]thiazepin-11-ylpiperazine-1-carboxaldehyde (CAS 1011757-97-3; molecular formula C₁₈H₁₇N₃OS; molecular weight 323.41 Da) is a dibenzothiazepine-piperazine derivative identified as Impurity II (N-formyl piperazinyl thiazepine) in the process impurity profile of quetiapine fumarate. The compound is characterized by an N-formyl (–CHO) substituent on the piperazine ring, distinguishing it from the quetiapine API (which carries a hydroxyethoxyethyl side chain) and from the desalkyl intermediate 11-piperazinyldibenzo[b,f][1,4]thiazepine (which has a free piperazine NH).

Molecular Formula C18H17N3OS
Molecular Weight 323.4 g/mol
Cat. No. B13449444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Dibenzo[b,f][1,4]thiazepin-11-ylpiperazine-1-carboxaldehyde
Molecular FormulaC18H17N3OS
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1C=O)C2=NC3=CC=CC=C3SC4=CC=CC=C42
InChIInChI=1S/C18H17N3OS/c22-13-20-9-11-21(12-10-20)18-14-5-1-3-7-16(14)23-17-8-4-2-6-15(17)19-18/h1-8,13H,9-12H2
InChIKeyMXFQNZOZYBEIIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Dibenzo[b,f][1,4]thiazepin-11-ylpiperazine-1-carboxaldehyde: Identity, CAS, and Role as a Quetiapine Process-Specific Impurity


4-Dibenzo[b,f][1,4]thiazepin-11-ylpiperazine-1-carboxaldehyde (CAS 1011757-97-3; molecular formula C₁₈H₁₇N₃OS; molecular weight 323.41 Da) is a dibenzothiazepine-piperazine derivative identified as Impurity II (N-formyl piperazinyl thiazepine) in the process impurity profile of quetiapine fumarate [1]. The compound is characterized by an N-formyl (–CHO) substituent on the piperazine ring, distinguishing it from the quetiapine API (which carries a hydroxyethoxyethyl side chain) and from the desalkyl intermediate 11-piperazinyldibenzo[b,f][1,4]thiazepine (which has a free piperazine NH) . It is supplied as a white to off-white solid with a melting point of 86–90 °C, slight solubility in DMSO and methanol, and recommended storage at −20 °C .

Why 4-Dibenzo[b,f][1,4]thiazepin-11-ylpiperazine-1-carboxaldehyde Cannot Be Substituted by Other Quetiapine Impurities in Analytical or Synthetic Workflows


Within the quetiapine impurity panel, each process-related impurity possesses a structurally distinct modification that generates a unique chromatographic, spectroscopic, and mass spectrometric fingerprint. The N-formyl group on 4-dibenzo[b,f][1,4]thiazepin-11-ylpiperazine-1-carboxaldehyde produces a diagnostic ¹H NMR signal at 8.13 ppm and a molecular ion at m/z 324 that is 28 amu higher than the desalkyl intermediate (piperazinyl thiazepine, m/z 295) and 60 amu lower than quetiapine (m/z 383), making it unambiguously distinguishable from Impurity I (desethanol quetiapine), Impurity IV (N-ethylpiperazinyl thiazepine), and the quetiapine API itself . Its formation pathway—N-formylation via N,N-dimethylformamide (DMF) solvent participation during the alkylation step—is mechanistically distinct from the origins of the other five unknown impurities reported by Bharathi et al. . These orthogonal differences mean that substituting a generic quetiapine-related compound for this specific impurity reference standard will lead to misidentification during HPLC peak assignment, invalidated system suitability tests, and failed regulatory submission data [1].

Quantitative Differentiation Evidence for 4-Dibenzo[b,f][1,4]thiazepin-11-ylpiperazine-1-carboxaldehyde Against Closest Quetiapine-Related Comparators


¹H NMR Diagnostic Aldehyde Proton at δ 8.13 ppm Enables Unambiguous Identification vs. All Other Quetiapine Impurities

The N-formyl proton of 4-dibenzo[b,f][1,4]thiazepin-11-ylpiperazine-1-carboxaldehyde appears as a sharp singlet at 8.13 ppm (1H, non-exchangeable with D₂O), a signal completely absent in quetiapine fumarate, the piperazinyl thiazepine intermediate, and all five other process impurities characterized in the Bharathi et al. impurity panel . This resonance serves as a spectroscopic 'handle' that is unique to this impurity among the seven compounds profiled, enabling definitive structural assignment even in the presence of co-eluting species.

Impurity profiling NMR spectroscopy Structural elucidation

ESI-MS Molecular Ion at m/z 324 [M+H]⁺ Confirms a Molecular Weight of 323 Da—28 amu Above the Piperazinyl Thiazepine Intermediate

The electrospray ionization mass spectrum of the target compound exhibits a protonated molecular ion at m/z 324, indicating a molecular weight of 323 Da, with key fragment ions at m/z 296 and 251 . This molecular weight is exactly 28 amu greater than that of the 11-piperazinyldibenzo[b,f][1,4]thiazepine intermediate (m/z 295), consistent with the addition of a formyl group (–CO–) . By comparison, quetiapine displays a molecular ion at m/z 383 (60 amu higher), Impurity I (desethanol quetiapine) exhibits a molecular weight 44 amu less than quetiapine, and Impurity IV shares the same nominal mass (323 Da) but with a distinct fragmentation pattern (m/z 296 and 253 vs. 251 for the target) .

Mass spectrometry Impurity identification LC-MS/MS

FT-IR Absence of the Hydroxyl Stretch at ~3320 cm⁻¹ Differentiates the N-Formyl Impurity from Quetiapine API

The FT-IR spectrum (KBr pellet) of the target compound shows characteristic absorption bands at 3070 cm⁻¹ (aryl C–H stretch), 2950/2890 cm⁻¹ (aliphatic C–H stretch), 1620/1570 cm⁻¹ (aryl C=C and C=N stretch), 1440 cm⁻¹ (CH₂ bend), and 770/765 cm⁻¹ (aryl C–H out-of-plane bend) . Critically, the broad O–H stretching band at ~3320 cm⁻¹ that is diagnostic of quetiapine fumarate is entirely absent in the target compound, reflecting the replacement of the hydroxyethoxyethyl side chain with the formyl substituent .

FT-IR spectroscopy Functional group analysis Quality control

DMF-Dependent Formation Mechanism Defines a Unique Synthetic Origin Distinct from All Other Quetiapine Process Impurities

The N-formyl impurity arises specifically when the alkylation of 11-piperazinyldibenzo[b,f][1,4]thiazepine with 2-chloroethoxyethanol is conducted in N,N-dimethylformamide (DMF) as solvent, where DMF participates as a formylating agent . This formation mechanism is unique among the six unknown impurities: Impurity I arises from 2-chloroethanol contamination in the raw material, Impurity III from carboxylation via sodium carbonate, Impurity IV from residual ethyl chloride in ethanolic HCl, Impurity V from ethyl-containing starting material, and Impurity VI from bis-alkylation of piperazine . Consequently, the presence of this impurity serves as a specific marker for DMF-derived process conditions, enabling targeted process optimization and root-cause analysis.

Process chemistry Impurity formation pathway DMF side reaction

HPLC Co-Injection Confirms Unique Retention Time vs. the Piperazinyl Thiazepine Intermediate and All Other Process Impurities

Independent synthesis followed by co-injection with quetiapine fumarate samples in HPLC was used to unambiguously confirm the retention time of each impurity. The chromatogram of quetiapine fumarate spiked with all seven impurities shows baseline-resolved peaks, demonstrating that the N-formyl impurity (Impurity II) elutes at a distinct retention time that does not overlap with quetiapine, the piperazinyl thiazepine intermediate, or any of the other five process impurities . The HPLC method employed a YMC Pack-C8 column (150 × 4.6 mm, 5 μm) with phosphate buffer (pH 6.7)/acetonitrile gradient and UV detection at 225 nm .

HPLC method validation Impurity reference standard Retention time

Occurrence at 0.05–0.15% in Crude Quetiapine Places This Impurity Above the ICH Q3A Identification Threshold

In the process for the preparation of quetiapine fumarate, the N-formyl impurity was detected at levels ranging from 0.05 to 0.15% by reverse-phase HPLC in crude drug substance samples [1]. This concentration range exceeds the ICH Q3A identification threshold of 0.10% (for a maximum daily dose of ≤2 g/day) or is at the threshold boundary, mandating its identification and control [2]. By contrast, the known intermediate (piperazinyl thiazepine) is present as a process intermediate rather than a trace impurity, and Impurity VI (bis(dibenzo)piperazine) was observed at approximately 12% in the intermediate preparation step, representing a different risk profile .

ICH Q3A Impurity threshold Pharmaceutical quality control

Validated Application Scenarios for 4-Dibenzo[b,f][1,4]thiazepin-11-ylpiperazine-1-carboxaldehyde in Pharmaceutical Development and QC


HPLC System Suitability and Peak Identification in Quetiapine Fumarate Drug Substance Release Testing

As an impurity consistently detected at 0.05–0.15% in DMF-process quetiapine, this compound is essential for preparing system suitability solutions and peak identification mixtures in validated HPLC methods. Its unique retention time, confirmed by independent synthesis and co-injection [1], enables analysts to definitively assign the Impurity II peak in chromatograms of quetiapine drug substance batches, ensuring compliance with ICH Q3A identification and reporting requirements [2].

Process Development and Route Scouting: Solvent Selection to Eliminate DMF-Derived Formylation

The specific formation mechanism—N-formylation of piperazinyl thiazepine by DMF at elevated temperature [1]—makes this impurity a critical marker for evaluating alternative solvent systems in quetiapine process development. By quantifying this impurity under different reaction conditions (e.g., DMF vs. NMP vs. toluene), process chemists can objectively demonstrate that a DMF-free route eliminates this impurity, directly supporting Quality by Design (QbD) submissions and process validation documentation.

Reference Standard for LC-MS/MS Identification and Quantification in Impurity Profiling Studies

With a well-characterized ESI-MS signature (m/z 324 [M+H]⁺; fragments at m/z 296 and 251) and confirmed molecular weight of 323 Da—28 amu above the piperazinyl thiazepine intermediate [1]—this compound serves as a critical reference standard for developing and validating LC-MS/MS methods for comprehensive impurity profiling of quetiapine drug substance and drug product. The distinct fragmentation pattern (m/z 251) further allows differentiation from the isobaric Impurity IV (fragment at m/z 253) [2].

Spectroscopic Library Construction for Rapid Identity Confirmation in GMP Incoming Material Testing

The compound's unique FT-IR fingerprint (absence of O–H stretch at ~3320 cm⁻¹; characteristic bands at 3070, 2950/2890, 1620/1570, 1440, and 770/765 cm⁻¹) [1] and diagnostic ¹H NMR aldehyde singlet at δ 8.13 ppm [2] enable rapid, non-chromatographic identity confirmation of incoming impurity reference standard material. These orthogonal spectroscopic markers mitigate the risk of mislabeling or supplier error that can compromise an entire stability study or batch release dataset.

Quote Request

Request a Quote for 4-Dibenzo[b,f][1,4]thiazepin-11-ylpiperazine-1-carboxaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.